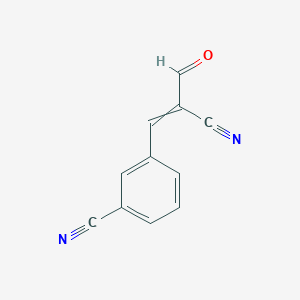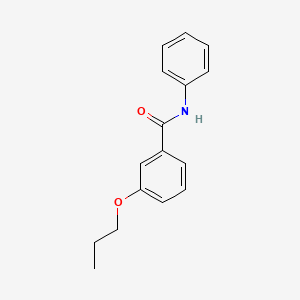
N-phenyl-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-3-propoxybenzamide is a chemical compound with the molecular formula C16H17NO2 It is an amide derivative that features a phenyl group attached to a benzamide structure with a propoxy substituent at the third position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-propoxybenzamide typically involves the reaction of 3-propoxybenzoic acid with aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 3-propoxybenzoic acid.
Reduction: Formation of N-phenyl-3-propoxybenzylamine.
Substitution: Formation of various substituted N-phenyl-3-propoxybenzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-phenyl-3-propoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antiviral properties, particularly against enterovirus 71.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-phenyl-3-propoxybenzamide involves its interaction with specific molecular targets. In antiviral research, it has been shown to inhibit the replication of enterovirus 71 by binding to viral proteins and interfering with their function . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt viral replication makes it a promising candidate for further study.
Comparación Con Compuestos Similares
Similar Compounds
N-phenylbenzamide: Lacks the propoxy substituent, making it less versatile in certain applications.
N-phenyl-3-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group, which can affect its reactivity and solubility.
N-phenyl-4-propoxybenzamide: The propoxy group is at the fourth position, leading to different steric and electronic effects.
Uniqueness
N-phenyl-3-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propoxy group at the third position enhances its solubility and reactivity, making it suitable for a wider range of applications compared to its analogs.
Propiedades
Número CAS |
625412-10-4 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-phenyl-3-propoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-3-5-9-14/h3-10,12H,2,11H2,1H3,(H,17,18) |
Clave InChI |
PPDHXMHYIISQMX-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)
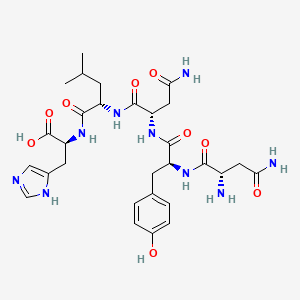
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
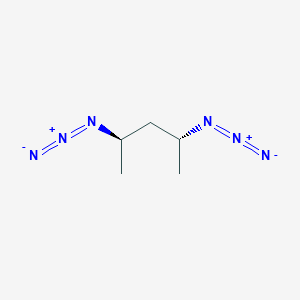
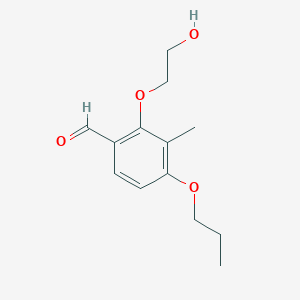
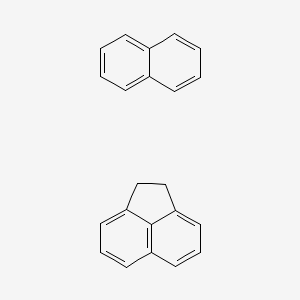
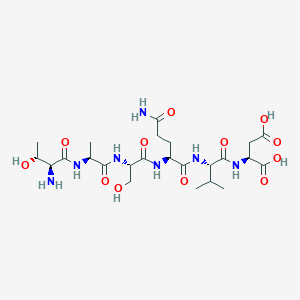
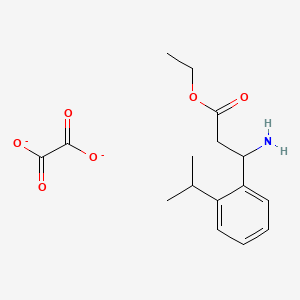

![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)
